

In Vitro ADME Profile of 3-Methoxyoxetane-Containing Compounds

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Compound of Interest

Compound Name: 3-Methoxyoxetane-3-carboxylic acid

CAS No.: 1450997-89-3

Cat. No.: B13643398

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Executive Summary

The 3-methoxyoxetane moiety has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates. Structurally, it functions as a polar, metabolically robust surrogate for the gem-dimethyl group or the carbonyl functionality.^{[1][2]}

By incorporating a strained four-membered ether ring substituted with a methoxy group, researchers can significantly modulate physicochemical properties without altering the overall steric volume of the molecule. This guide details the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-methoxyoxetane derivatives, focusing on their superior solubility, metabolic stability, and reduced off-target toxicity compared to carbocyclic analogs.

Physicochemical Profile: The "Polar Spacer" Effect

The primary driver for incorporating a 3-methoxyoxetane unit is the modulation of lipophilicity (

) and aqueous solubility. Unlike the lipophilic gem-dimethyl group, the oxetane ring exposes an ether oxygen that acts as a hydrogen bond acceptor (HBA).

Comparative Analysis: 3-Methoxyoxetane vs. Alternatives

Property	gem-Dimethyl	Oxetane (Unsubstituted)	3-Methoxyoxetane	Impact on Drug Design
LogD (pH 7.4)	Baseline (High)	-0.4 to -0.8	-1.0 to -1.5	Significant reduction in lipophilicity; improves LLE.
Solubility	Low	Moderate	High	Dual H-bond acceptors (ring O + methoxy O) enhance solvation.
TPSA	0 Å ²	~12 Å ²	~21 Å ²	Increases polar surface area; balances permeability vs. solubility.
Metabolic Liability	High (C-H oxidation)	Low	Low to Moderate	Blocks metabolic "soft spots"; methoxy can be a site for O-demethylation.
Basicity ()	Neutral	Attenuates proximal amines	Attenuates proximal amines	Reduces basicity of adjacent amines by ~1-2 units, reducing hERG risk.

Mechanism of Action[3][4]

- **Solubility Enhancement:** The exposed oxygen lone pairs on the strained oxetane ring are more accessible for hydrogen bonding with water compared to unstrained ethers (e.g., tetrahydrofuran). The addition of the 3-methoxy group provides a second acceptor site, creating a "solvation shell" around the fragment.
- **Basicity Modulation:** When placed to a basic amine, the electron-withdrawing inductive effect () of the oxetane oxygen reduces the of the amine. This is critical for improving oral absorption and reducing lysosomal trapping.

Metabolic Stability & Intrinsic Clearance () [1][5][6]

A common failure mode for gem-dimethyl containing compounds is rapid oxidation of the methyl groups by Cytochrome P450 (CYP) enzymes. The 3-methoxyoxetane motif addresses this by "blocking" these metabolic soft spots.

Microsomal Stability Profile

- **Blockade of**
 - Oxidation: The quaternary center at the 3-position of the oxetane ring prevents -carbon oxidation.
- **Ring Stability:** Despite the high ring strain (~106 kJ/mol), the oxetane ring is surprisingly stable to oxidative metabolism and hydrolysis under physiological conditions. It does not typically undergo ring-opening in the presence of CYPs.
- **Methoxy Vulnerability:** The primary metabolic risk for this moiety is O-demethylation of the methoxy group. However, steric shielding provided by the perpendicular oxetane ring often retards this process compared to a methoxy group on a flexible alkyl chain.

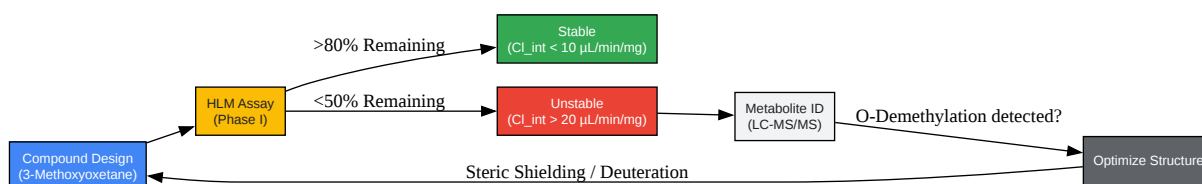
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Expert Insight: In matched molecular pair (MMP) studies, replacing a gem-dimethyl group with a 3-methoxyoxetane often reduces

by >50% in Human Liver Microsomes (HLM), provided the methoxy group is not the sole site of metabolism.

Experimental Workflow: Stability Assessment

The following diagram outlines the decision logic for assessing the stability of this moiety.



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Figure 1: Decision workflow for assessing metabolic stability of 3-methoxyoxetane analogs.

Safety Pharmacology: hERG and CYP Inhibition

The 3-methoxyoxetane moiety is a privileged structure for reducing cardiotoxicity risks, specifically hERG channel inhibition.

hERG Inhibition Reduction

hERG blockade is often driven by high lipophilicity (

) and the presence of a basic amine (

).

- Lipophilicity: The 3-methoxyoxetane group lowers
 , reducing the non-specific hydrophobic binding affinity to the hERG channel pore.
- pKa Attenuation: If the scaffold contains an amine, the oxetane reduces its basicity, decreasing the concentration of the cationic species that typically interacts with the hERG channel's aromatic residues (Y652, F656).

CYP Inhibition

3-methoxyoxetane derivatives generally show low potential for CYP inhibition ($IC_{50} > 10 \mu M$). Unlike nitrogen-containing heterocycles (e.g., imidazoles) that can coordinate with the heme iron, the oxetane ether oxygen is a poor ligand for the CYP heme, minimizing direct reversible inhibition.

Experimental Protocols

To validate the ADME advantages of 3-methoxyoxetane compounds, the following standardized protocols are recommended.

Protocol A: LogD Determination (Shake-Flask Method)

Objective: Accurate measurement of lipophilicity at physiological pH.

- Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
- Phases: Use 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).
- Equilibration:
 - Add 5 μL of stock solution to a vial containing 495 μL of octanol and 495 μL of PBS.
 - Vortex vigorously for 1 hour at 25°C.
 - Centrifuge at 3000 rpm for 10 minutes to separate phases.
- Quantification:

- Remove aliquots from both the octanol and aqueous layers.
- Quantify compound concentration using LC-MS/MS.
- Calculation:

Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

) and identify metabolic soft spots.

- Incubation System:
 - Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Procedure:
 - Pre-incubate microsomes and compound (1 μM final conc.) for 5 min at 37°C.
 - Initiate reaction by adding NADPH.
 - Sample at
min.
 - Quench samples with ice-cold acetonitrile containing internal standard.
- Analysis:
 - Centrifuge to precipitate proteins.
 - Analyze supernatant via LC-MS/MS monitoring the parent ion.
 - Plot

vs. time to determine

(slope).

- Calculate

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